6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(1H-indol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-19-8-6-15(7-9-19)18-3-1-2-12-24(14-18)21(25)17-5-4-16-10-11-23-20(16)13-17/h4-11,13,18,23H,1-3,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYLLSZPAYIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds .
Scientific Research Applications
Chemical Properties and Reactions
The compound can undergo several chemical reactions, including:
- Oxidation : The indole ring can be oxidized to form oxindole derivatives.
- Reduction : The carbonyl group can be reduced to yield alcohol derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the 4-chlorophenyl group.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles under basic conditions for substitution reactions. The major products formed include oxindole derivatives and substituted indole compounds.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of proliferation in breast and prostate cancer cells.
Biological Studies
6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole is studied for its interactions with biological macromolecules:
- Protein Interactions : Molecular docking studies suggest that the compound may interact with proteins involved in cancer progression, such as caspases and p53.
- Cell Cycle Regulation : The compound's influence on cell cycle arrest mechanisms has been explored, indicating potential as a chemotherapeutic agent.
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows researchers to modify it to create derivatives with enhanced biological activity or novel properties.
Case Studies and Findings
Several studies have documented the applications and efficacy of this compound:
- A study published in Nature highlighted the anticancer properties of indole derivatives, noting that modifications could enhance their bioactivity against colorectal carcinoma .
- Research published in Molecules examined similar compounds' neuroprotective effects, suggesting that they may mitigate oxidative stress and inflammation in neurodegenerative models .
Mechanism of Action
The mechanism of action of 6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The azepane ring and the 4-chlorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Related Indole Derivatives
The following analysis compares 6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole with analogous indole derivatives, focusing on structural features, intermolecular interactions, and physicochemical implications. Key compounds for comparison include those reported in Acta Crystallographica ():
Structural Features and Dihedral Angles
The spatial arrangement of substituents significantly impacts molecular conformation and crystal packing. For indole derivatives, the dihedral angle between the indole ring and substituent aryl groups is a critical parameter:
Key Observations :
- The target compound’s azepane-carbonyl substituent at position 6 is bulkier and more flexible than the smaller groups (e.g., methyl, CN) in the compared derivatives. This may result in a larger dihedral angle, analogous to the 86.97° observed in 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile .
Intermolecular Interactions
Crystal packing and stability are influenced by non-covalent interactions:
Key Observations :
- The target compound’s 4-chlorophenyl group may engage in Cl···π interactions, similar to the bromine in 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile .
Biological Activity
6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound, including its synthesis, activity against various diseases, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound includes an indole core, which is known for its diverse biological activities. The synthesis typically involves the reaction of indole derivatives with azepane-1-carbonyl compounds. The specific synthetic route can influence the biological outcomes and efficacy of the compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds containing an indole scaffold have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Research indicates that this compound may exhibit similar properties due to its structural features that facilitate interaction with cancer cell pathways.
Antimicrobial Properties
Indole derivatives are recognized for their antimicrobial activities. The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial cell membranes. Various studies have reported that related indole compounds possess significant activity against a range of pathogens, including bacteria and fungi.
Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This effect is crucial for conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Indole compounds often inhibit enzymes involved in cancer proliferation and inflammation.
- Modulation of Signaling Pathways: These compounds can affect signaling pathways such as NF-kB and MAPK, leading to reduced cell proliferation and increased apoptosis.
- Antioxidant Properties: Some studies suggest that indole derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases.
Case Studies
A review of recent literature reveals several case studies that investigate the biological activity of related indole compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Islam et al. (2021) | Indole derivative | Anticancer | Demonstrated significant IC50 values in various cancer cell lines. |
| Matviiuk et al. (2013) | GEQ analog | Antimicrobial | Showed potent inhibition against bacterial strains with low MIC values. |
| Ramesh et al. (2020) | Indole chalcones | Anti-inflammatory | Achieved over 70% inhibition in inflammatory models at low concentrations. |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole, and what are the critical reaction parameters?
- Methodology :
- Acylation of indole derivatives : React 1H-indole with activated carbonyl intermediates (e.g., 3-(4-chlorophenyl)azepane-1-carbonyl chloride) under anhydrous conditions. Use base catalysts like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .
- Purification : Flash chromatography with gradients of cyclohexane/ethyl acetate (e.g., 8:2) is effective for isolating the product .
- Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent) and reaction time (12–24 hours) based on TLC monitoring .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include indole NH (~7.95 ppm, br s), aromatic protons (7.1–7.6 ppm), and azepane carbonyl carbons (~170 ppm) .
- HRMS : Confirm molecular weight using electrospray ionization (ESI) with sodium adducts (e.g., [M+Na]⁺) .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and NH stretches (~3400 cm⁻¹) .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthetic yield of this compound under varying catalytic conditions?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance acylation efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) to balance reactivity and solubility .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature (0°C vs. room temperature) and reagent ratios .
Q. How can X-ray crystallography and software like SHELX be utilized to resolve the crystal structure of this compound?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation from ethyl acetate/petroleum ether mixtures .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for diffraction experiments.
- Refinement : Apply SHELXL for structure solution, incorporating hydrogen bonding (C–H···N) and π-interactions (Cl···π) observed in similar indole derivatives .
Q. What methodologies are recommended for analyzing discrepancies in NMR data between synthesized batches or derivatives?
- Methodology :
- Solvent standardization : Ensure consistent use of deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variations .
- Paramagnetic impurity checks : Use EDTA washes to remove trace metals affecting peak splitting .
- 2D NMR correlation : Perform COSY and HSQC experiments to resolve overlapping signals in aromatic regions .
Q. What in silico approaches are applicable for predicting the biological activity and binding modes of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₁A), leveraging pharmacophore elements from indole-piperidine analogs .
- DFT calculations : Predict electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites for SAR studies .
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of analogs of this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified azepane rings (e.g., bromine substitution at 4-chlorophenyl) and assess antimicrobial activity via microdilution assays .
- Bioisosteric replacement : Replace the carbonyl group with sulfonamide or urea moieties and evaluate solubility/logP changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
